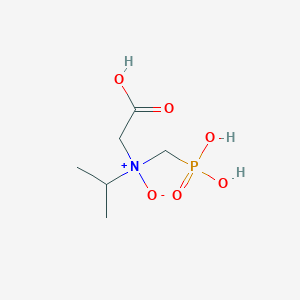
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide is a complex organic compound that features both carboxymethyl and phosphonomethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide typically involves multi-step organic reactions. The starting materials often include amines, carboxylic acids, and phosphonic acid derivatives. Common synthetic routes may involve:
Amidation: Reacting an amine with a carboxylic acid derivative to form an amide bond.
Phosphonomethylation: Introducing a phosphonomethyl group through a reaction with a phosphonic acid derivative.
Oxidation: Converting the amine to an amine oxide using an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an amine oxide.
Reduction: The compound can be reduced to remove the oxide group.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an amine oxide, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Carboxymethyl)-N-(phosphonomethyl)glycine: A similar compound with a glycine backbone.
N-(Carboxymethyl)-N-(phosphonomethyl)ethanolamine: Features an ethanolamine backbone.
Eigenschaften
CAS-Nummer |
53792-69-1 |
|---|---|
Molekularformel |
C6H14NO6P |
Molekulargewicht |
227.15 g/mol |
IUPAC-Name |
N-(carboxymethyl)-N-(phosphonomethyl)propan-2-amine oxide |
InChI |
InChI=1S/C6H14NO6P/c1-5(2)7(10,3-6(8)9)4-14(11,12)13/h5H,3-4H2,1-2H3,(H,8,9)(H2,11,12,13) |
InChI-Schlüssel |
CBQOFXBXOKBXRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


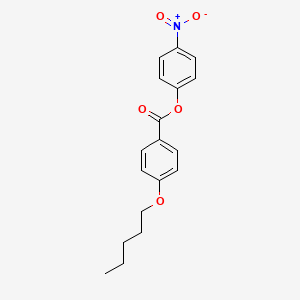
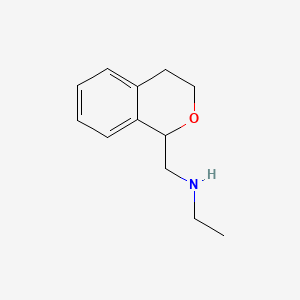
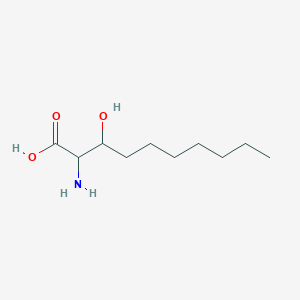
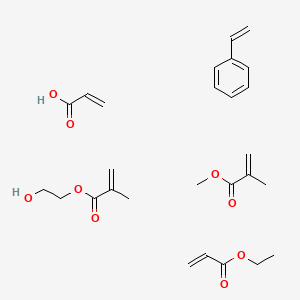
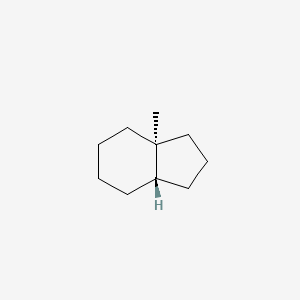

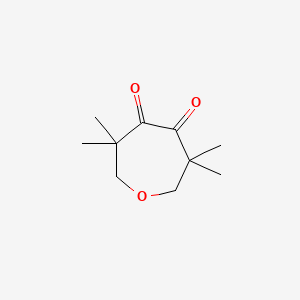
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
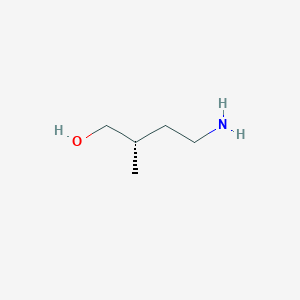
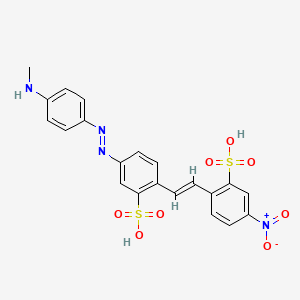
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
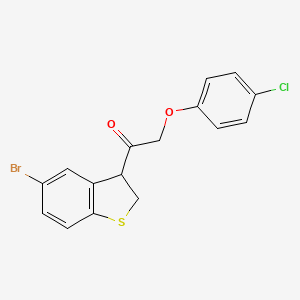
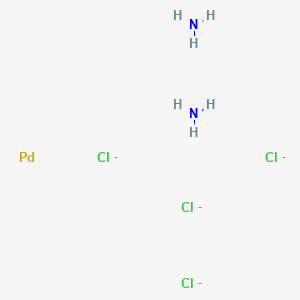
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
